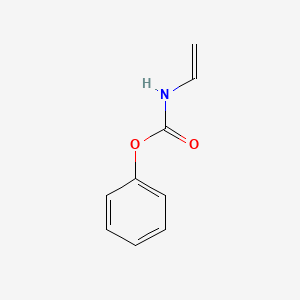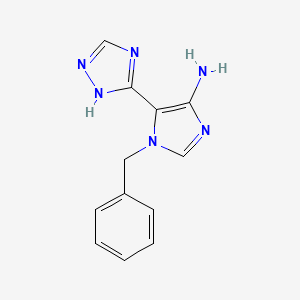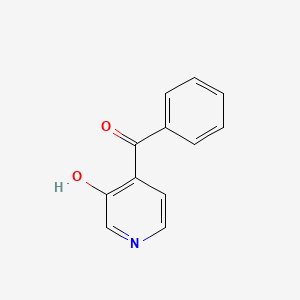![molecular formula C12H12Cl2N4 B14159684 6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine CAS No. 7153-07-3](/img/structure/B14159684.png)
6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dichlorophenyl ethyl group at the 6-position and amino groups at the 2 and 4 positions. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4-dichlorophenyl ethylamine with a pyrimidine precursor. One common method involves the condensation of 3,4-dichlorophenyl ethylamine with 2,4-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
- 2,4,6-Trichloropyrimidine derivatives
Uniqueness
6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .
Propiedades
Número CAS |
7153-07-3 |
|---|---|
Fórmula molecular |
C12H12Cl2N4 |
Peso molecular |
283.15 g/mol |
Nombre IUPAC |
6-[2-(3,4-dichlorophenyl)ethyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12Cl2N4/c13-9-4-2-7(5-10(9)14)1-3-8-6-11(15)18-12(16)17-8/h2,4-6H,1,3H2,(H4,15,16,17,18) |
Clave InChI |
JTSSVYOSDQXNQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC2=CC(=NC(=N2)N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


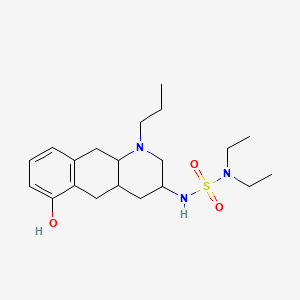

![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
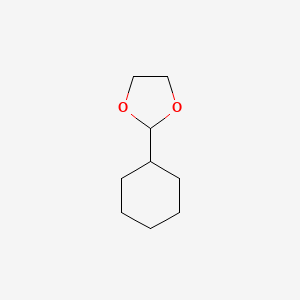
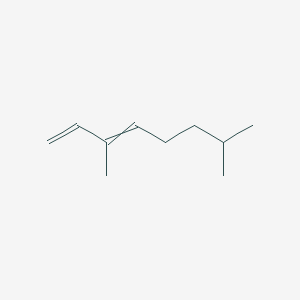


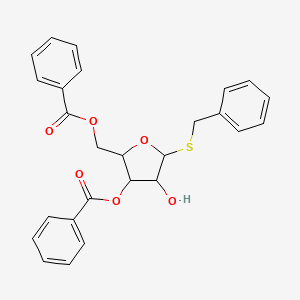
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)


